2-methyl-N-(3-nitrophenyl)benzamide
Description
Significance of Benzamide (B126) Scaffolds in Modern Organic Synthesis and Chemical Research
The benzamide scaffold is a privileged structure in organic synthesis due to its inherent stability and versatile reactivity. The amide bond is robust, yet it can be cleaved or transformed under specific conditions, making it a useful functional group in multi-step syntheses. numberanalytics.com The aromatic ring of the benzamide can be readily functionalized through electrophilic aromatic substitution reactions, allowing for the introduction of a wide array of substituents. numberanalytics.com This adaptability makes benzamide derivatives valuable intermediates in the construction of more complex molecular architectures. numberanalytics.com
Furthermore, the amide group can direct metallation reactions to specific positions on the aromatic ring, a strategy known as directed ortho-metallation, which provides a powerful tool for creating polysubstituted aromatic compounds. acs.org The ability to control the regioselectivity of reactions is a key challenge in organic synthesis, and the benzamide group offers a reliable solution.
In the broader context of chemical research, benzamide derivatives are investigated for their unique chemical and physical properties. They are integral components in the design of novel polymers, dyes, and agrochemicals. numberanalytics.com Their ability to form strong hydrogen bonds influences their self-assembly properties, leading to applications in supramolecular chemistry and materials science.
Overview of Aromatic Amide Derivatives and Their Research Context
Aromatic amides, a class that includes N-substituted benzamides, are compounds where an amide group is directly attached to an aromatic ring. numberanalytics.com Their general structure is Ar-CO-NRR', where 'Ar' is an aromatic group and R and R' can be hydrogen, alkyl, or aryl groups. numberanalytics.com This structural arrangement gives rise to a wide range of chemical and biological activities.
The research context for aromatic amides is vast and multidisciplinary. In medicinal chemistry, they are recognized for a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. sphinxsai.comresearchgate.netnih.gov The specific biological target and activity can be finely tuned by modifying the substituents on both the aromatic ring and the amide nitrogen. For instance, some N-substituted benzamide derivatives have been designed as histone deacetylase (HDAC) inhibitors for cancer therapy. researchgate.netnih.gov Others have shown potential as selective inhibitors for enzymes like butyrylcholinesterase, which is relevant in the context of Alzheimer's disease. acs.org
The synthesis of aromatic amides is a well-established area of organic chemistry, with numerous methods available. numberanalytics.com Common approaches include the reaction of aromatic carboxylic acids or their derivatives (like acid chlorides or esters) with amines. numberanalytics.comyoutube.com More recently, novel catalytic methods are being developed to create these compounds more efficiently and sustainably, for example, from lignin-derived materials. nih.gov
Contextualization of 2-methyl-N-(3-nitrophenyl)benzamide within the Landscape of Substituted Benzamides
This compound is a specific example of an N-substituted benzamide that embodies the structural features discussed above. Its chemical formula is C₁₄H₁₂N₂O₃ and it has a molecular weight of 256.26 g/mol . chemicalbook.com
This compound is characterized by:
A benzamide core : Providing the fundamental structural framework.
A 2-methyl substituent on the benzoyl ring: This ortho-methyl group can influence the conformation and reactivity of the molecule.
A 3-nitrophenyl substituent on the amide nitrogen: The nitro group is a strong electron-withdrawing group, which significantly impacts the electronic properties of the aniline (B41778) ring and the amide bond. The meta-position of the nitro group also influences its electronic effects.
The presence of these specific substituents places this compound in a particular chemical space within the broader family of substituted benzamides. The methyl group can introduce steric effects that may affect its binding to biological targets or its crystal packing. The nitro group, being a key functional group in many energetic materials and pharmacologically active compounds, suggests potential areas of research interest for this molecule.
While specific research applications for this compound are not extensively documented in publicly available literature, its structure is analogous to other substituted benzamides that have been studied for their biological activities. For example, the presence of a nitro group on the N-phenyl ring is a feature found in some compounds investigated for their inhibitory effects on certain enzymes. nih.gov
Chemical and Physical Properties
The properties of this compound are determined by its unique molecular structure, which combines a benzamide core with methyl and nitro substituents.
Physical Properties
The known physical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₄H₁₂N₂O₃ |
| Molecular Weight | 256.26 g/mol chemicalbook.com |
| Melting Point | 144 °C chemicalbook.com |
| Boiling Point (Predicted) | 336.0±35.0 °C chemicalbook.com |
| Density (Predicted) | 1.304±0.06 g/cm³ chemicalbook.com |
Chemical Properties and Reactivity
The chemical behavior of this compound is influenced by the interplay of its functional groups: the amide linkage, the methyl-substituted benzoyl ring, and the nitro-substituted N-phenyl ring.
Amide Group : The amide bond is generally stable but can undergo hydrolysis under acidic or basic conditions to yield 2-methylbenzoic acid and 3-nitroaniline (B104315). It can also be reduced to the corresponding amine. numberanalytics.com
Aromatic Rings : Both aromatic rings can participate in electrophilic substitution reactions. The benzoyl ring is activated by the methyl group (an ortho, para-director) and deactivated by the carbonyl group of the amide (a meta-director). The N-phenyl ring is strongly deactivated by the electron-withdrawing nitro group (a meta-director).
Nitro Group : The nitro group can be reduced to an amino group, which would significantly alter the properties of the molecule, transforming it into 2-methyl-N-(3-aminophenyl)benzamide. This transformation opens up possibilities for further functionalization.
Synthesis and Manufacturing
The synthesis of this compound typically involves the formation of an amide bond between a derivative of 2-methylbenzoic acid and 3-nitroaniline. A common laboratory-scale method is the Schotten-Baumann reaction, where an acid chloride is reacted with an amine in the presence of a base.
A plausible synthetic route would be:
Preparation of 2-methylbenzoyl chloride : 2-methylbenzoic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the more reactive acid chloride.
Amidation : The resulting 2-methylbenzoyl chloride is then reacted with 3-nitroaniline in the presence of a base like pyridine (B92270) or aqueous sodium hydroxide (B78521). The base neutralizes the hydrochloric acid produced during the reaction, driving the equilibrium towards the formation of the amide. youtube.com
Spectroscopic Analysis
Spectroscopic techniques are crucial for confirming the structure and purity of this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands for this compound would include:
N-H stretching : A sharp peak around 3300 cm⁻¹ corresponding to the amide N-H bond.
C=O stretching : A strong absorption band in the region of 1650-1680 cm⁻¹ for the amide carbonyl group.
N-O stretching (nitro group) : Two strong bands, typically around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).
C-H stretching : Peaks for aromatic and methyl C-H bonds above and below 3000 cm⁻¹, respectively.
Aromatic C=C stretching : Bands in the 1400-1600 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy would provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR : The spectrum would show distinct signals for the protons on the two aromatic rings, the amide proton (N-H), and the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons would be complex due to the substitution patterns. The amide proton would likely appear as a broad singlet at a downfield chemical shift. The methyl protons would appear as a singlet in the aliphatic region.
¹³C NMR : The spectrum would show a signal for the amide carbonyl carbon around 165-170 ppm. Distinct signals would also be observed for each of the aromatic carbons and the methyl carbon. The positions of the signals for the carbons in the nitro-substituted ring would be significantly affected by the strong electron-withdrawing effect of the nitro group.
Mass Spectrometry
Mass spectrometry would confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 256.26 g/mol . chemicalbook.com Fragmentation patterns could also be analyzed to further confirm the structure.
Crystal Structure and Molecular Geometry
The amide group itself is generally planar or nearly planar. The planarity of the central C-C(=O)-N-C amide unit and its dihedral angles with the attached benzene (B151609) rings are crucial in determining the molecular conformation. researchgate.net For example, in 2-nitro-N-(2-nitrophenyl)benzamide, the mean plane of the amide fragment forms dihedral angles of 71.76 (6)° and 24.29 (10)° with the C-bonded and N-bonded benzene rings, respectively. nih.gov
Hydrogen bonding is also a significant factor in the crystal packing of benzamides. The amide N-H group can act as a hydrogen bond donor, and the carbonyl oxygen and the oxygens of the nitro group can act as hydrogen bond acceptors. These interactions can lead to the formation of one-, two-, or three-dimensional networks in the solid state. researchgate.netnih.gov For example, in 2-nitro-N-(2-nitrophenyl)benzamide, molecules are linked by N-H···O hydrogen bonds, forming chains. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
22978-51-4 |
|---|---|
Molecular Formula |
C14H12N2O3 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
2-methyl-N-(3-nitrophenyl)benzamide |
InChI |
InChI=1S/C14H12N2O3/c1-10-5-2-3-8-13(10)14(17)15-11-6-4-7-12(9-11)16(18)19/h2-9H,1H3,(H,15,17) |
InChI Key |
NPTGEEBUWFEACF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyl N 3 Nitrophenyl Benzamide
Established Reaction Pathways for 2-methyl-N-(3-nitrophenyl)benzamide Formation
The creation of the amide linkage in this compound is a critical step, achievable through several reliable synthetic routes.
Amide Bond Formation via Acylation Reactions
The most common and direct method for synthesizing this compound is through the acylation of 3-nitroaniline (B104315) with 2-methylbenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 3-nitroaniline attacks the electrophilic carbonyl carbon of 2-methylbenzoyl chloride. The subsequent loss of a chloride ion results in the formation of the stable amide bond. To drive the reaction to completion, a base is typically added to neutralize the hydrochloric acid byproduct.
Another approach involves the use of coupling reagents to facilitate the reaction between 2-methylbenzoic acid and 3-nitroaniline. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. researchgate.net These methods are advantageous as they often proceed under mild conditions and produce high yields of the desired amide. researchgate.net
A variety of acylation strategies exist, each with its own set of advantages. The choice of method often depends on the scale of the reaction, the desired purity, and the availability of starting materials.
| Acylation Method | Reactants | Key Features |
| Acid Chloride Method | 2-methylbenzoyl chloride, 3-nitroaniline | Fast and efficient, requires a base to neutralize HCl byproduct. |
| Carbodiimide Coupling | 2-methylbenzoic acid, 3-nitroaniline, DCC or EDC | Mild reaction conditions, high yields. researchgate.net |
Ring-Opening Reaction Strategies for Benzamide (B126) Synthesis
While less direct for this specific compound, ring-opening reactions of certain heterocyclic compounds can also yield benzamides. For instance, the reaction of an appropriately substituted oxazolone (B7731731) with an amine can lead to the formation of a benzamide. researchgate.netnih.gov In the context of this compound, a hypothetical pathway could involve the ring-opening of a 2-(2-methylphenyl)-oxazolone derivative with 3-nitroaniline. This method, however, is more complex due to the initial need to synthesize the specific oxazolone precursor.
Another strategy involves the palladium-catalyzed denitrogenative cross-coupling of rsc.orgucl.ac.ukmdpi.com-benzotriazin-4(3H)-ones. acs.org This process involves the ring-opening of the benzotriazinone, which then undergoes a denitrogenative process to form various benzamide derivatives. acs.org
Precursor Design and Selection in this compound Synthesis
The successful synthesis of this compound hinges on the appropriate selection of its primary precursors: a derivative of 2-methylbenzoic acid and 3-nitroaniline.
The 2-methylbenzoic acid component provides the benzoyl portion of the final molecule. It can be used directly in coupling reactions or converted to a more reactive species like 2-methylbenzoyl chloride for acylation reactions. The methyl group at the ortho position can influence the reactivity of the carboxyl group due to steric effects.
The 3-nitroaniline component provides the N-aryl portion of the amide. The nitro group at the meta position is a strong electron-withdrawing group, which deactivates the benzene (B151609) ring and influences the nucleophilicity of the amino group. This deactivation can make the acylation reaction slower compared to unsubstituted aniline (B41778).
The selection of these precursors is guided by their commercial availability, cost, and the chosen synthetic route. The purity of the precursors is also crucial to ensure a high yield of the final product with minimal side reactions.
Optimization of Reaction Parameters and Yield Enhancement in Benzamide Chemistry
Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters include the choice of solvent and the use of catalysts.
Role of Solvents in Benzamide Synthesis
The choice of solvent can significantly impact the rate and outcome of benzamide synthesis. Solvents are selected based on their ability to dissolve the reactants, their boiling point (for reactions requiring heat), and their inertness to the reaction conditions. acs.org Aprotic polar solvents such as dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and dichloromethane (B109758) (DCM) are commonly used for acylation and coupling reactions. acs.orgacs.org These solvents can help to solvate the charged intermediates formed during the reaction, thereby facilitating the formation of the amide bond. In some cases, solvent-free conditions have also been explored for a more environmentally friendly approach to benzoylation. tandfonline.com
Advanced Synthetic Techniques Applicable to this compound
The synthesis of benzamides, including this compound, has benefited significantly from modern technologies and methodologies that prioritize speed, efficiency, and sustainability. These techniques represent a departure from conventional methods that often require long reaction times and utilize hazardous materials.
Microwave-Assisted Synthesis in Benzamide Chemistry
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering substantial advantages over traditional heating methods. arkat-usa.org This technique utilizes microwave energy to heat reactions directly and volumetrically, leading to rapid temperature increases and significantly accelerated reaction rates. arkat-usa.org For benzamide synthesis, this translates into dramatically reduced reaction times, often from hours to mere minutes, and frequently results in higher product yields. arkat-usa.orgarabjchem.orgresearchgate.net
One notable application is in the ring-opening of oxazolone derivatives by amines to form benzamides. researchgate.net Conventional heating methods can struggle with less reactive starting materials, but microwave irradiation can effectively drive these reactions to completion in a fraction of the time. arabjchem.orgresearchgate.net For instance, reactions that might take between 30 to 120 minutes using conventional heating can be completed with comparable or better yields under microwave conditions much more rapidly. arabjchem.org This efficiency is crucial in drug discovery and development, where rapid synthesis of compound libraries is essential. arkat-usa.org
The benefits of this technique are not limited to speed and yield. Microwave-assisted reactions can often be conducted in greener solvents or even under solvent-free conditions, further enhancing their appeal from an environmental perspective. arkat-usa.org The precise temperature control afforded by modern microwave reactors also ensures better reproducibility of synthetic procedures. arkat-usa.org
Table 1: Comparison of Conventional vs. Microwave-Assisted Benzamide Synthesis
| Feature | Conventional Heating | Microwave-Assisted Synthesis | Source(s) |
|---|---|---|---|
| Reaction Time | Typically longer (e.g., 30-120 minutes or more) | Significantly shorter (often in minutes) | arabjchem.org, arkat-usa.org |
| Energy Efficiency | Less efficient; heats the vessel and solvent first | More efficient; direct heating of reactants and solvent | arkat-usa.org |
| Product Yield | Variable, can be lower with difficult reactions | Generally higher yields | arabjchem.org, researchgate.net, arkat-usa.org |
| Reaction Conditions | Often requires high-boiling, hazardous solvents | Enables use of greener solvents or solvent-free conditions | arkat-usa.org |
| Reproducibility | Can be difficult to control temperature gradients | Precise temperature control leads to high reproducibility | arkat-usa.org |
Green Chemistry Principles in Benzamide Synthesis
Green chemistry is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netyoutube.com The application of these principles to benzamide synthesis addresses the environmental impact of chemical manufacturing.
A primary focus of green chemistry is the use of safer solvents. youtube.com Traditional organic solvents are often volatile, toxic, and contribute significantly to chemical waste. researchgate.netskpharmteco.com Research into greener alternatives has identified solvents like deep eutectic solvents (DESs) and 4-MeTHP (4-methyltetrahydropyran) as viable, environmentally responsible substitutes for hazardous solvents like DMF (N,N-dimethylformamide) or chlorinated hydrocarbons. researchgate.netskpharmteco.com The goal is to choose solvents that are effective for the chemical transformation while minimizing toxicity and environmental impact. skpharmteco.com
Another core principle is maximizing "atom economy," which involves designing syntheses where the maximum proportion of the starting materials is incorporated into the final product. researchgate.netyoutube.com This minimizes waste at the molecular level. The use of catalytic reagents is preferred over stoichiometric ones, as catalysts are effective in small amounts and can facilitate a single reaction many times, reducing waste. youtube.com
Further principles include using renewable feedstocks, designing chemicals that degrade into harmless substances after use, and implementing real-time monitoring to prevent the formation of byproducts and pollution. youtube.com By integrating these principles, the synthesis of benzamides can become a more sustainable and environmentally benign process. researchgate.net
Table 2: Application of Green Chemistry Principles to Benzamide Synthesis
| Green Chemistry Principle | Application in Benzamide Synthesis | Source(s) |
|---|---|---|
| Prevent Waste | Design synthetic routes that minimize byproducts. | youtube.com |
| Maximize Atom Economy | Choose reactions that incorporate most atoms from reactants into the final product. | researchgate.net, youtube.com |
| Use Safer Solvents & Auxiliaries | Replace hazardous solvents (e.g., DMF, CH2Cl2) with greener alternatives (e.g., water, DESs). researchgate.netskpharmteco.com | researchgate.net, skpharmteco.com |
| Use Renewable Feedstocks | Utilize starting materials derived from renewable sources like agricultural products. | youtube.com |
| Use Catalysts, Not Stoichiometric Reagents | Employ catalysts to minimize waste; they are used in small amounts and can be recycled. | youtube.com |
| Design for Degradation | Design benzamide products that break down into innocuous substances after their intended use. | youtube.com |
Advanced Spectroscopic and Diffraction Based Characterization of 2 Methyl N 3 Nitrophenyl Benzamide
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy is a powerful tool for identifying the functional groups present within a molecule. By analyzing the absorption of infrared radiation, specific vibrational modes corresponding to different bonds can be elucidated.
Fourier Transform Infrared (FT-IR) Spectroscopy of Amide and Nitro Moieties
The FT-IR spectrum of 2-methyl-N-(3-nitrophenyl)benzamide provides key insights into its primary functional groups: the amide and nitro moieties. The presence of the nitro group (NO₂) is readily confirmed by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations. spectroscopyonline.comorgchemboulder.com For aromatic nitro compounds, the asymmetric stretch typically appears in the range of 1550-1475 cm⁻¹, while the symmetric stretch is observed between 1360-1290 cm⁻¹. orgchemboulder.com Additionally, a scissoring vibration for the nitro group can be seen around 850 cm⁻¹. spectroscopyonline.com
The amide functionality (-CONH-) also presents characteristic vibrational bands. The N-H stretching vibration is typically observed in the region of 3500-3100 cm⁻¹. The exact position can be influenced by hydrogen bonding. The C=O stretching vibration, known as the Amide I band, is a strong absorption that typically appears in the range of 1680-1630 cm⁻¹. The N-H bending vibration, or Amide II band, is found between 1570-1515 cm⁻¹.
Interactive Table: FT-IR Spectral Data for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Asymmetric Stretch | Aromatic Nitro (N-O) | 1550-1475 orgchemboulder.com |
| Symmetric Stretch | Aromatic Nitro (N-O) | 1360-1290 orgchemboulder.com |
| Scissoring | Nitro (O-N-O) | ~850 spectroscopyonline.com |
| Stretch | Amide (N-H) | 3500-3100 |
| Amide I (C=O Stretch) | Amide | 1680-1630 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts and coupling patterns, the precise connectivity of atoms can be established.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts
The ¹H NMR spectrum of this compound reveals distinct signals for each type of proton in the molecule. Protons on the aromatic rings typically resonate in the downfield region (δ 6.5-8.5 ppm). The exact chemical shifts are influenced by the electronic effects of the substituents. The nitro group is strongly electron-withdrawing, which deshields the protons on the nitrophenyl ring, shifting their signals further downfield. The methyl group (-CH₃) is electron-donating and will have a characteristic upfield signal, typically in the range of δ 2.1-2.5 ppm. libretexts.org The amide proton (-NH-) signal is often broad and its chemical shift is dependent on solvent and concentration, but generally appears in the downfield region. msu.eduresearchgate.net
Interactive Table: ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Functional Group | Expected Chemical Shift (δ ppm) |
|---|---|---|
| Aromatic Protons | Phenyl Rings | 6.5 - 8.5 |
| Amide Proton | Amide (-NH-) | Variable, often downfield msu.eduresearchgate.net |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis of Molecular Framework
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the amide group is significantly deshielded and appears at a low field, typically in the range of δ 160-170 ppm. The aromatic carbons resonate between δ 100-150 ppm. The carbon attached to the nitro group will be deshielded due to the group's electron-withdrawing nature. The methyl carbon will have a characteristic upfield signal, generally between δ 15-25 ppm.
Interactive Table: ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Functional Group | Expected Chemical Shift (δ ppm) |
|---|---|---|
| Carbonyl Carbon | Amide (-C=O) | 160 - 170 |
| Aromatic Carbons | Phenyl Rings | 100 - 150 |
Application of Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is instrumental in tracing the proton-proton networks within the two aromatic rings.
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to. libretexts.orgcolumbia.eduustc.edu.cn This allows for the direct assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds. libretexts.orgcolumbia.eduustc.edu.cn This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between the different fragments of the molecule, such as the link between the benzoyl and nitrophenyl rings through the amide bond.
X-ray Diffraction (XRD) Crystallography for Molecular and Supramolecular Structure
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state. This technique allows for the determination of bond lengths, bond angles, and torsion angles. For substituted benzanilides, the dihedral angle between the two aromatic rings is a key structural feature. nih.govnih.gov
In the solid state, intermolecular interactions, such as hydrogen bonding and π-π stacking, govern the packing of the molecules. For this compound, the amide N-H group can act as a hydrogen bond donor, and the oxygen atoms of the carbonyl and nitro groups can act as hydrogen bond acceptors. These hydrogen bonds can link molecules into chains or more complex networks. nih.govnih.gov The aromatic rings can also participate in π-π stacking interactions, further stabilizing the crystal structure. The conformation of the molecule, including the relative orientation of the amide and nitro groups, is also determined with high precision. nih.govnih.gov
Single Crystal X-ray Diffraction for Molecular Geometry and Conformation
In related benzanilide (B160483) structures, the central amide group (-NHCO-) is a critical determinant of the molecular conformation. The dihedral angle between the two phenyl rings is a key parameter. For instance, in 2-methyl-N-(3-methylphenyl)benzamide, this angle is 36.2(1)°. nih.govnih.gov The amide group itself is not planar with the benzoyl ring, exhibiting a dihedral angle of 55.2(7)° in the same molecule. nih.govnih.gov The conformation of the N-H and C=O bonds are typically anti to each other. nih.govnih.gov
The molecular geometry of similar structures, such as N-(2-methyl-5-nitro-phenyl)benzamide, has been determined to crystallize in a monoclinic system with the space group P21/C. researchgate.net In another related compound, 2-nitro-N-(2-nitrophenyl)benzamide, the central amide fragment's mean plane forms dihedral angles of 71.76 (6)° and 24.29 (10)° with the C-bonded and N-bonded benzene (B151609) rings, respectively. nih.govresearchgate.net This twisting is a common feature in benzanilides, influenced by steric hindrance and electronic effects of the substituents on the phenyl rings. mdpi.com
Table 1: Selected Crystallographic Data for Related Benzamide (B126) Structures
| Compound | Crystal System | Space Group | Dihedral Angle (Benzoyl/Aniline (B41778) Rings) | Reference |
|---|---|---|---|---|
| 2-methyl-N-(3-methylphenyl)benzamide | Tetragonal | I41/a | 36.2(1)° | nih.govnih.gov |
| N-(2-methyl-5-nitro-phenyl)benzamide | Monoclinic | P21/C | - | researchgate.net |
| 2-nitro-N-(2-nitrophenyl)benzamide | Orthorhombic | P212121 | 71.76(6)° and 24.29(10)° | nih.govresearchgate.net |
| N-[4-(trifluoromethyl)phenyl]benzamide | Triclinic | P-1 | ~60° | iucr.orgiucr.org |
| N-(4-methoxyphenyl)benzamide | Monoclinic | P21/c | ~60° | iucr.orgiucr.org |
Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)
The crystal packing of this compound is governed by a network of intermolecular interactions, which can be elucidated using techniques like Hirshfeld surface analysis.
Hirshfeld Surface Analysis: This method provides a visual and quantitative analysis of intermolecular contacts. For related compounds, Hirshfeld surface analysis reveals the relative contributions of different interactions to the crystal packing. The analysis of N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide showed that O···H/H···O interactions (40.1%), H···H (27.5%), and C···H/H···C (12.4%) contacts are the most significant. nih.gov In the case of 1-(2-nitrophenyl)pyrrole-2,5-dione, H···O/O···H (54.7%), H···H (15.6%), and H···C/C···H (15.2%) interactions were the most prominent. nih.gov These analyses highlight the importance of hydrogen bonds and van der Waals forces in stabilizing the crystal lattice. Red areas on the dnorm mapped Hirshfeld surface indicate close contacts, often corresponding to hydrogen bonds. nih.govnih.gov
Table 2: Major Intermolecular Contacts from Hirshfeld Surface Analysis of Related Compounds
| Compound | Interaction | Contribution (%) | Reference |
|---|---|---|---|
| N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide | O···H/H···O | 40.1 | nih.gov |
| H···H | 27.5 | nih.gov | |
| C···H/H···C | 12.4 | nih.gov | |
| 1-(2-nitrophenyl)pyrrole-2,5-dione | H···O/O···H | 54.7 | nih.gov |
| H···H | 15.6 | nih.gov | |
| H···C/C···H | 15.2 | nih.gov |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, the molecular formula is C₁₄H₁₂N₂O₃, with a molecular weight of 256.26 g/mol . nih.gov
In electrospray ionization (ESI) mass spectrometry, compounds like nitazene (B13437292) analogs typically show a protonated molecular ion [M+H]⁺. uni.lu The fragmentation of benzanilides often involves cleavage of the amide bond. For a related compound, 2-methyl-N-[(2-methylbenzoyl)aminomethyl]benzamide, predicted fragmentation data is available. miamioh.edu The fragmentation of carbonyl compounds can proceed through various pathways, including McLafferty rearrangement and alpha-cleavage. uzh.ch For amines, a common fragmentation is the loss of a hydrogen radical to form an [M-1]⁺ ion. uzh.ch
Table 3: Predicted Mass Spectrometry Data for a Related Benzamide
| Adduct | m/z |
|---|---|
| [M+H]⁺ | 404.16048 |
| [M+Na]⁺ | 426.14242 |
| [M-H]⁻ | 402.14592 |
Data for 2-methyl-N-[[(2-methylbenzoyl)amino]-(3-nitrophenyl)methyl]benzamide miamioh.edu
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy orbital to a higher energy one. Common transitions include π → π* and n → π* transitions. youtube.com
For N-(2-methyl-5-nitro-phenyl)benzamide, the maximum absorption peak was observed at 238.165 nm, which is attributed to electronic transitions from the Highest Occupied Molecular Orbital (HOMO) to the LUMO+1. researchgate.net The cutoff wavelength for this compound was determined to be 278 nm. researchgate.net The position of the nitro group on the phenyl ring can influence the absorption bands, often causing a red-shift (bathochromic shift). mdpi.com
The types of electronic transitions that occur depend on the functional groups present. Molecules with π bonds, like aromatic rings and carbonyl groups, exhibit π → π* transitions, which are typically strong. youtube.com The presence of heteroatoms with lone pairs of electrons, such as the oxygen in the carbonyl group and the nitrogen in the amide and nitro groups, allows for n → π* transitions, which are generally weaker. youtube.com
Table 4: UV-Vis Spectroscopic Data for a Related Benzamide
| Compound | λmax (nm) | Cutoff Wavelength (nm) | Reference |
|---|---|---|---|
| N-(2-methyl-5-nitro-phenyl)benzamide | 238.165 | 278 | researchgate.net |
While computational studies have been published for structurally related benzamide derivatives, such as N-(2-methyl-5-nitro-phenyl)benzamide and other isomers or analogues, these findings are specific to their respective molecular structures and cannot be accurately extrapolated to this compound. researchgate.nettandfonline.commdpi.com The precise electronic and structural properties determined by the specific arrangement of the methyl and nitro groups on the phenyl rings are unique to each compound.
Vendor information for similar, complex benzamide compounds indicates that they are often supplied as rare chemicals for research purposes without extensive analytical data. sigmaaldrich.com This suggests that not all synthesized compounds have been subjected to the in-depth computational analysis requested.
Therefore, in the absence of published research findings, it is not possible to generate a scientifically accurate article with the detailed data tables and specific analyses for this compound as outlined in the request.
Computational Chemistry and Theoretical Investigations of 2 Methyl N 3 Nitrophenyl Benzamide
Theoretical Studies of Intermolecular Interactions
Hydrogen Bonding and Pi-Stacking Interactions: Computational Models
Computational models are essential for understanding the noncovalent interactions that dictate the three-dimensional structure and crystal packing of molecules like 2-methyl-N-(3-nitrophenyl)benzamide. These interactions, primarily hydrogen bonds and pi-stacking, are fundamental to its molecular recognition and material properties.
Hydrogen Bonding: The this compound molecule possesses key functional groups capable of forming hydrogen bonds. The amide group (-CONH-) is a classic hydrogen bond motif, where the amide N-H group acts as a hydrogen bond donor and the carbonyl oxygen (C=O) serves as a potent acceptor. Computational studies on related benzanilide (B160483) structures reveal that intermolecular N-H···O=C hydrogen bonds are a dominant feature, often linking molecules into chains or more complex networks. nih.govnih.gov In the case of this compound, the nitro group (-NO2) also provides additional hydrogen bond acceptors (the oxygen atoms), which can participate in weaker C-H···O interactions with aromatic C-H groups from neighboring molecules. While intramolecular hydrogen bonds are less likely due to the substitution pattern, computational analysis of similar structures confirms their significance in stabilizing molecular conformations in other isomers.
Pi-Stacking Interactions: The presence of two aromatic rings (the 2-methylbenzoyl ring and the 3-nitrophenyl ring) allows for pi-stacking interactions. These interactions arise from the electrostatic and dispersion forces between the electron clouds of the aromatic systems. Computational studies on substituted aromatic complexes show that the nature of these interactions is highly dependent on the substituents. researchgate.net Electron-withdrawing groups, such as the nitro group on one ring, can modulate the quadrupole moment of the phenyl ring, favoring offset-stacked or T-shaped arrangements over a direct face-to-face stacking. Theoretical calculations are used to determine the geometry and binding energy of these pi-pi interactions, which play a crucial role in the dense packing of molecules in the solid state. researchgate.netmdpi.com
Table 1: Potential Noncovalent Interactions in this compound
| Interaction Type | Donor/Participant 1 | Acceptor/Participant 2 | Significance in Structure |
|---|---|---|---|
| Intermolecular Hydrogen Bond | Amide N-H | Carbonyl O | Primary interaction for forming molecular chains. |
| Weak Hydrogen Bond | Aromatic C-H | Nitro O | Contributes to stabilizing 3D crystal packing. |
| Pi-Stacking | 2-Methylbenzoyl Ring (π-system) | 3-Nitrophenyl Ring (π-system) | Stabilizes crystal packing through parallel or offset arrangement of rings. |
Predictive Modeling of Structure-Reactivity Relationships
Solvent Effects on Spectroscopic Signatures and Intermolecular Interactions
The interaction of this compound with solvents can significantly alter its spectroscopic properties, a phenomenon known as solvatochromism. Computational chemistry provides powerful tools to model and predict these changes.
Theoretical investigations employ methods like Time-Dependent Density Functional Theory (TD-DFT) to simulate electronic absorption spectra. mdpi.com To account for the solvent, two primary models are used:
Implicit Solvation Models: The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous medium with a defined dielectric constant. This method is efficient for predicting general shifts in absorption maxima (λ_max) based on solvent polarity.
Explicit Solvation Models: Here, individual solvent molecules are included in the calculation around the solute. This approach is more computationally intensive but allows for the detailed analysis of specific solute-solvent interactions, such as hydrogen bonding between the amide or nitro groups and protic solvent molecules (e.g., water, methanol).
Table 2: Common Solvents and Parameters Influencing Spectroscopic Signatures
| Solvent | Dielectric Constant (ε) | Hydrogen Bond Donor (HBD) Ability | Hydrogen Bond Acceptor (HBA) Ability | Expected Interaction Type |
|---|---|---|---|---|
| Cyclohexane | 2.02 | Low | Low | van der Waals / Dispersion |
| Acetonitrile | 37.5 | Low | Moderate | Dipole-Dipole |
| Ethanol | 24.5 | High | Moderate | Hydrogen Bonding, Dipole-Dipole |
| Water | 80.1 | High | High | Strong Hydrogen Bonding, Dipole-Dipole |
| DMSO | 46.7 | Low | High | Dipole-Dipole |
Quantitative Structure-Property Relationships (QSPR) in Benzamide (B126) Derivatives
Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the properties of chemicals based on their molecular structure. For the broader class of benzamide derivatives, QSPR studies are frequently employed to forecast biological activity, toxicity, or physicochemical properties. nih.gov
The development of a QSPR model involves several key steps:
Dataset Collection: A series of related benzamide compounds with experimentally measured properties is assembled.
Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), geometric descriptors, and electronic descriptors (e.g., dipole moment, partial charges calculated via quantum mechanics).
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the property of interest.
Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. researchgate.net
For a compound like this compound, a QSPR model could predict properties like its potential anesthetic activity or other biological functions by considering descriptors that quantify the effects of its specific substituents (the ortho-methyl group and the meta-nitro group). nih.gov
Table 3: Examples of Descriptors Used in QSPR Studies of Benzamides
| Descriptor Class | Example Descriptor | Property Encoded |
|---|---|---|
| Electronic | Hammett constants (σ) | Electron-donating/withdrawing nature of substituents. |
| Steric | Molar Refractivity (MR) | Molecular volume and polarizability. |
| Lipophilic | LogP (octanol-water partition coefficient) | Hydrophobicity of the molecule. |
| Quantum Chemical | HOMO/LUMO energies | Electron-donating/accepting capability. |
Molecular Docking Studies (as a computational methodology for interaction prediction)
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) when it binds to a second molecule (a receptor, typically a protein). researchgate.netscripps.edu This method is fundamental in drug discovery for screening virtual libraries and understanding potential mechanisms of action. researchgate.netyoutube.com
The docking process generally involves:
Preparation of Receptor and Ligand: The 3D structure of the target protein is obtained from databases like the Protein Data Bank (PDB). The 3D structure of the ligand is generated and optimized.
Search Algorithm: The ligand is placed in the binding site of the receptor. A search algorithm then explores various possible conformations (poses) of the ligand within the binding site, accounting for rotational flexibility.
Scoring Function: Each pose is evaluated by a scoring function, which estimates the binding free energy. The score reflects the "goodness of fit" and includes terms for interactions like hydrogen bonds, electrostatic interactions, and van der Waals forces. nottingham.ac.uk
For this compound, docking studies could be used to predict its interaction with a specific enzyme. Studies on other nitro-substituted benzamide derivatives have shown that the nitro group can be a key interacting feature, often forming hydrogen bonds or other polar contacts with amino acid residues in the receptor's active site. nih.govresearchgate.net The benzamide core provides a scaffold for hydrogen bonding and hydrophobic interactions, making it a versatile structure for targeting various proteins. nih.gov
Table 4: Illustrative Interaction Analysis from a Docking Simulation
| Ligand Functional Group | Potential Interacting Residue (Example) | Type of Interaction |
|---|---|---|
| Nitro Group (O-atoms) | Arginine (Arg), Lysine (Lys) | Hydrogen Bond, Electrostatic |
| Amide Carbonyl (O-atom) | Serine (Ser), Glycine (Gly) | Hydrogen Bond |
| Amide (N-H) | Glutamic Acid (Glu), Aspartic Acid (Asp) | Hydrogen Bond |
| Phenyl Rings | Phenylalanine (Phe), Tyrosine (Tyr) | Pi-Pi Stacking |
| Methyl Group | Leucine (Leu), Valine (Val) | Hydrophobic/van der Waals |
Molecular Dynamics Simulations for Conformational Landscapes and Dynamics
While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. researchgate.netnumberanalytics.comuzh.ch MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how this compound would behave in a simulated biological environment (e.g., in water or bound to a protein). nih.gov
Key applications of MD simulations for this compound include:
Conformational Analysis: MD can explore the different shapes (conformations) the molecule can adopt by rotating its single bonds. This provides insight into its flexibility and the most stable or predominant conformations in solution. tandfonline.comacs.org
Binding Stability: After a docking study, an MD simulation of the protein-ligand complex can be run to assess the stability of the predicted binding pose. nottingham.ac.uk By tracking metrics like the root-mean-square deviation (RMSD), one can determine if the ligand remains stably bound or if it drifts away from the active site. tandfonline.com
Interaction Dynamics: MD allows for the detailed analysis of intermolecular interactions over time. It can reveal the persistence of specific hydrogen bonds, the fluctuation of hydrophobic contacts, and the role of water molecules in mediating the binding between the ligand and the protein.
For a flexible molecule like this compound, MD simulations are crucial for refining the static picture from docking and for calculating more accurate binding free energies, providing a deeper understanding of its conformational landscape and dynamic behavior. tandfonline.comyoutube.com
Reactivity Profiles and Chemical Transformations of 2 Methyl N 3 Nitrophenyl Benzamide
Nucleophilic Aromatic Substitution Reactions Involving the Nitro Group
Aromatic rings are typically electron-rich and thus react with electrophiles. However, the presence of potent electron-withdrawing groups can render the ring electron-deficient and susceptible to attack by nucleophiles. wikipedia.org This type of reaction is known as nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com
In 2-methyl-N-(3-nitrophenyl)benzamide, the nitro group (NO₂) exerts a strong electron-withdrawing effect on the phenyl ring to which it is attached. This effect significantly lowers the electron density of the ring, activating it for nucleophilic attack. libretexts.orgepa.gov The reaction generally proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The stability of this intermediate is crucial, and it is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. masterorganicchemistry.comyoutube.com
For substitution to occur, a good leaving group, such as a halide, is typically required. wikipedia.org However, a special class of SNAr, known as Vicarious Nucleophilic Substitution (VNS), allows for the substitution of a hydrogen atom on an electron-deficient aromatic ring. organic-chemistry.org In VNS, a carbanion bearing a leaving group attacks the aromatic ring, and subsequent elimination of the leaving group from the intermediate adduct results in the net replacement of an aromatic hydrogen. organic-chemistry.org
In the case of the 3-nitrophenyl moiety of the title compound, nucleophilic attack is directed to the positions ortho and para to the strongly deactivating nitro group. organic-chemistry.org Therefore, incoming nucleophiles would preferentially substitute the hydrogens at the C2, C4, and C6 positions of the nitrophenyl ring. While the amide substituent is also deactivating, the nitro group's influence is dominant in activating the ring for nucleophilic substitution.
| Reactant Type | Potential Nucleophile | Predicted Position of Substitution | Reaction Type | Reference |
|---|---|---|---|---|
| Alkoxides | CH₃O⁻, C₂H₅O⁻ | ortho, para to -NO₂ (C2, C4, C6) | SNAr (Addition-Elimination) | masterorganicchemistry.comyoutube.com |
| Amines | R₂NH, NH₃ | ortho, para to -NO₂ (C2, C4, C6) | SNAr (Addition-Elimination) | youtube.com |
| Carbanions (with leaving group) | ⁻CH₂(SPh), ⁻CH₂Cl | ortho, para to -NO₂ (C2, C4, C6) | Vicarious Nucleophilic Substitution (VNS) | organic-chemistry.org |
| Hydroxide (B78521) | OH⁻ | ortho, para to -NO₂ (C2, C4, C6) | SNAr (Addition-Elimination) | youtube.com |
Electrophilic Aromatic Substitution Reactions on Benzamide (B126) Ring Systems
Electrophilic aromatic substitution (EAS) involves the attack of an electron-deficient species (an electrophile) on an electron-rich aromatic ring. lkouniv.ac.in The reactivity and regioselectivity of EAS are controlled by the substituents already present on the ring. libretexts.org Electron-donating groups (EDGs) activate the ring, making it more nucleophilic and directing incoming electrophiles to the ortho and para positions. lkouniv.ac.inlibretexts.org Conversely, electron-withdrawing groups (EWGs) deactivate the ring and direct electrophiles to the meta position. lkouniv.ac.in
The title compound possesses two distinct aromatic rings with different substitution patterns:
3-Nitrophenyl Ring: This ring is substituted with two powerful electron-withdrawing groups: the nitro group (-NO₂) and the amide group (-NHCOR). Both groups are strongly deactivating and meta-directing. lkouniv.ac.in The cumulative deactivation makes this ring highly resistant to electrophilic attack. Friedel-Crafts alkylation and acylation reactions are generally unsuccessful on strongly deactivated rings such as nitrobenzene. lkouniv.ac.in
| Ring System | Substituents | Overall Ring Activity | Predicted Position of Substitution | Reference |
|---|---|---|---|---|
| 2-Methylbenzoyl Ring | -CH₃ (Activating, o,p-director) -CONH- (Deactivating, o,p-director) | Moderately activated/deactivated | Mainly ortho/para to the methyl group (C3, C5) | lkouniv.ac.in |
| 3-Nitrophenyl Ring | -NO₂ (Strongly deactivating, m-director) -NHCO- (Strongly deactivating, m-director) | Strongly deactivated | Reaction highly unlikely | lkouniv.ac.in |
Chemical Derivatization and Functionalization Strategies
The structure of this compound offers several sites for chemical modification, allowing for the synthesis of a variety of derivatives.
Reduction of the Nitro Group: The most common and synthetically useful transformation of the nitro group is its reduction to a primary amine (-NH₂). This can be achieved using various reagents, such as metals in acidic media (e.g., tin or iron in HCl) or catalytic hydrogenation. lkouniv.ac.inlibretexts.org The resulting 2-methyl-N-(3-aminophenyl)benzamide can serve as a versatile intermediate for further reactions, such as diazotization followed by Sandmeyer reactions, or acylation to form new amides.
Functionalization of the Aromatic Rings: As discussed previously, the two aromatic rings exhibit different reactivities. The 2-methylbenzoyl ring can undergo electrophilic substitution, such as nitration or halogenation, to introduce new functional groups primarily at the positions directed by the methyl group. lkouniv.ac.in The 3-nitrophenyl ring is more amenable to nucleophilic aromatic substitution, allowing for the introduction of nucleophiles at positions ortho and para to the nitro group. organic-chemistry.org
Modification of the Amide Linkage: The amide N-H bond can be deprotonated with a strong base to form an amidate anion. This anion can then act as a nucleophile in reactions with electrophiles like alkyl halides or acyl chlorides, leading to N-substituted derivatives. acs.org
| Target Site | Reaction Type | Typical Reagents | Resulting Functional Group | Reference |
|---|---|---|---|---|
| Nitro Group | Reduction | Sn/HCl, Fe/HCl, H₂/Pd-C | Amino Group (-NH₂) | lkouniv.ac.inlibretexts.org |
| 2-Methylbenzoyl Ring | Electrophilic Substitution (e.g., Nitration) | HNO₃/H₂SO₄ | Nitro Group (-NO₂) | masterorganicchemistry.com |
| 3-Nitrophenyl Ring | Vicarious Nucleophilic Substitution | Carbanion + Base (e.g., ClCH₂SO₂Ph + t-BuOK) | Alkyl/Functionalized Alkyl Group | organic-chemistry.org |
| Amide Linkage | N-Acylation | Acyl Chloride, Base (e.g., TEA, DMAP) | N-Acyl Imide | acs.org |
Stability and Degradation Pathways of the Amide Linkage
Chemical Hydrolysis: The amide linkage is susceptible to hydrolysis under either strong acidic or strong basic conditions. This reaction, which is often slow and may require heat, cleaves the C-N bond.
Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. The final products are 2-methylbenzoic acid and the 3-nitroanilinium ion.
Base-catalyzed hydrolysis proceeds via the attack of a strong nucleophile, such as hydroxide ion (OH⁻), on the carbonyl carbon. This irreversible step leads to the formation of 2-methylbenzoate (B1238997) and 3-nitroaniline (B104315).
Enzymatic/Microbial Degradation: In biological systems, amide bonds can be cleaved by amidase enzymes. Furthermore, the nitroaromatic portion of the molecule can be a target for microbial degradation. For instance, some bacteria utilize monooxygenase and reductase enzymes to degrade nitroaromatic compounds. nih.gov Such processes could initiate the breakdown of the 3-nitrophenyl ring, potentially leading to the eventual cleavage of the entire molecule. nih.gov Studies on related N-methylbenzamides have shown that metabolic degradation can occur through oxidative processes, highlighting the potential for biological transformation. nih.gov
Thermal Stability: Nitro compounds are known to be thermodynamically unstable and can decompose, sometimes explosively, upon heating. libretexts.org The stability of this compound would depend on its specific decomposition temperature and shock sensitivity.
| Condition | Mechanism | Primary Degradation Products | Reference |
|---|---|---|---|
| Strong Acid (e.g., aq. HCl, heat) | Acid-catalyzed hydrolysis | 2-Methylbenzoic acid + 3-Nitroaniline | General chemical principle |
| Strong Base (e.g., aq. NaOH, heat) | Base-catalyzed hydrolysis | 2-Methylbenzoate + 3-Nitroaniline | General chemical principle |
| Microbial/Enzymatic | Enzymatic hydrolysis/oxidation | Various metabolites, potentially including ring-cleavage products | nih.govnih.gov |
| High Temperature | Thermal decomposition | Gaseous products (e.g., N₂, CO₂) | libretexts.org |
Derivatization and Structural Modification Strategies for Benzamides Including 2 Methyl N 3 Nitrophenyl Benzamide Scaffolds
Principles of Analogue Design for N-Substituted Benzamides
The design of analogues for N-substituted benzamides is a rational, multi-faceted process aimed at systematically altering molecular properties. The core principle lies in understanding how changes to the chemical structure influence its biological activity or material properties.
Key considerations in analogue design include:
Structure-Activity Relationship (SAR) Studies: This involves synthesizing a series of related compounds to map how specific structural changes affect activity. For instance, modifying the position or nature of substituents on either the benzoyl or the N-phenyl ring can lead to significant changes in efficacy or selectivity. johnshopkins.edunih.gov
Isosteric and Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties (isosteres) or that produces similar biological responses (bioisosteres). For example, a nitro group (-NO₂) on the phenyl ring could be replaced with a cyano (-CN) or a trifluoromethyl (-CF₃) group to modulate electronic properties and metabolic stability. acs.org
Conformational Control: The amide bond (C-N) in secondary and tertiary benzamides can have different conformational preferences, which can impact how the molecule interacts with biological targets. nih.gov Introducing bulky substituents near the amide linkage or incorporating the amide into a ring system can lock the molecule into a specific conformation, which can be beneficial for activity.
Synthetic Approaches for Introducing Structural Diversity
Creating a library of analogues from a scaffold like 2-methyl-N-(3-nitrophenyl)benzamide requires versatile synthetic methods that allow for modifications at its three primary components: the benzoyl moiety, the nitrophenyl moiety, and the amide nitrogen.
The 2-methylbenzoyl portion of the molecule can be diversified through several established and modern synthetic techniques.
Starting Material Variation: The most straightforward approach is to begin the synthesis with different substituted benzoic acids or their corresponding acyl chlorides. acs.org For example, using 2-fluorobenzoic acid or 2-methoxybenzoic acid instead of 2-methylbenzoic acid would yield analogues with altered electronic and steric properties.
Electrophilic Aromatic Substitution: The benzoyl ring can be subjected to reactions such as nitration, halogenation, or Friedel-Crafts acylation/alkylation, although the regioselectivity can be influenced by the existing methyl group and the deactivating effect of the amide carbonyl.
Cross-Coupling Reactions: A more controlled method involves using a pre-functionalized benzoyl precursor, such as a halogenated (e.g., bromo- or iodo-) benzoic acid. This allows for the introduction of a wide array of substituents (aryl, alkyl, etc.) via palladium-catalyzed cross-coupling reactions like Suzuki, Stille, or Sonogashira couplings.
Photocatalytic Modifications: Recent advances in photocatalysis have enabled novel transformations. For instance, visible-light-induced reactions can facilitate C-H amination at the benzylic position (the methyl group) to form cyclized products like isoindolinones, representing a significant structural modification. rsc.org
Table 1: Selected Synthetic Strategies for Benzoyl Moiety Modification
| Strategy | Reaction Type | Reagents/Conditions | Outcome |
| Starting Material Variation | Amide Formation | Substituted Benzoyl Chloride + Amine | Introduces diverse substituents at synthesis onset. |
| Ortho-Lithiation | Directed Metalation | s-BuLi, TMEDA then Electrophile | Functionalization ortho to the amide director. |
| Cross-Coupling | Suzuki Coupling | Bromo-benzoyl precursor, Arylboronic acid, Pd catalyst | Forms a new C-C bond on the benzoyl ring. |
| Photocatalysis | C-H Functionalization | Visible light, Photocatalyst (e.g., Eosin Y) | Cyclization or functionalization of alkyl side chains. rsc.org |
The 3-nitrophenyl group is rich in chemical handles that allow for extensive derivatization, primarily centered around the versatile nitro group.
Reduction of the Nitro Group: The nitro group is readily reduced to an amine (-NH₂) using various reagents, such as SnCl₂/HCl, H₂/Pd-C, or Fe/NH₄Cl. acs.orgresearchgate.net The resulting aniline (B41778) is a key intermediate that can undergo a vast number of subsequent reactions:
Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form new amides or sulfonamides.
Alkylation: Introduction of alkyl groups onto the new amino group.
Diazotization: Conversion to a diazonium salt, which can then be transformed into a wide range of functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN) via Sandmeyer or related reactions.
Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nitro group activates the ring towards nucleophilic attack, particularly at the ortho and para positions. While the nitro group in this compound is in the meta position relative to the amide linkage, the presence of other activating groups could facilitate SₙAr reactions.
Electrophilic Aromatic Substitution: Further substitution on the nitrophenyl ring is generally difficult due to its electron-deficient nature. However, under harsh conditions, additional nitration or halogenation might be possible, directed by the existing substituents.
While the parent compound is a secondary amide, the amide nitrogen itself can be a point of modification.
N-Alkylation/N-Arylation: The amide proton can be removed with a suitable base, and the resulting anion can be reacted with an alkyl or aryl halide to form a tertiary amide. This modification significantly alters the hydrogen-bonding capability and conformation of the molecule. nih.gov
Rearrangement Reactions: Certain hydrazonyl bromides bearing an N-2-nitrophenyl group can undergo rearrangement upon treatment with a base to generate highly reactive nitrile imines. These intermediates can be trapped with various amines to form new amide bonds, offering a non-classical route to amide synthesis. acs.org This method allows for the construction of tertiary and sterically hindered amides that can be challenging to synthesize via traditional coupling methods. acs.org
Advanced Coupling Reactions for Scaffold Construction
Modern organic synthesis has moved beyond the simple reaction of an acyl chloride with an amine. Advanced catalytic coupling reactions provide powerful and versatile methods for constructing the core benzamide (B126) scaffold itself. researchgate.net
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can form the N-aryl bond by reacting an aryl halide (e.g., 3-nitro-bromobenzene) with a primary amide (e.g., 2-methylbenzamide). This approach allows for the combination of diverse aryl and amide partners.
Copper-Catalyzed N-Arylation (Ullmann Condensation): This is a classical method for forming C-N bonds and can be applied to couple an aryl halide with an amide. Modern variations use improved ligands and milder reaction conditions.
Carbonylative Coupling: A three-component reaction involving an aryl halide, carbon monoxide (CO), and an amine can construct the benzamide scaffold in a single step. For example, 2-iodotoluene (B57078) could be reacted with 3-nitroaniline (B104315) and CO in the presence of a palladium catalyst.
Cross-Electrophile Coupling: Emerging methods involve the coupling of two different electrophiles. For instance, nickel-catalyzed reactions have been developed for the intramolecular coupling of benzylic sulfonamides with alkyl chlorides, showcasing the potential for forming complex ring systems from linear precursors. acs.org
Table 2: Comparison of Advanced Coupling Reactions for Benzamide Synthesis
| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst System (Typical) | Bond Formed |
| Buchwald-Hartwig Amination | Aryl Halide/Triflate | Amide | Pd catalyst + Ligand (e.g., Biarylphosphine) | Aryl-N (Amide) |
| Ullmann Condensation | Aryl Halide | Amide | Cu catalyst + Ligand | Aryl-N (Amide) |
| Suzuki Coupling | Aryl Halide | Arylboronic Acid | Pd catalyst + Base | Aryl-Aryl |
| Carbonylative Coupling | Aryl Halide + CO | Amine | Pd catalyst | C(O)-N (Amide) |
Regioselective Functionalization Techniques
Achieving selectivity in the functionalization of aromatic rings is a significant challenge. Modern techniques, particularly transition-metal-catalyzed C-H activation, offer precise control over which position on the benzamide scaffold is modified.
Directing Group Strategy: The amide group itself can act as a directing group. In the presence of a palladium or rhodium catalyst, the catalyst can coordinate to the amide oxygen, enabling the selective functionalization of the ortho C-H bond on the benzoyl ring. nih.gov
Iridium-Catalyzed C-H Borylation: This powerful method allows for the introduction of a boryl group (e.g., Bpin) onto an aromatic ring with high regioselectivity, often governed by steric factors. acs.orgdiva-portal.org For the 2-methylbenzoyl ring, borylation would likely occur at the least sterically hindered positions. The resulting boronic esters are exceptionally versatile intermediates for subsequent Suzuki cross-coupling reactions. acs.org
Nickel-Catalyzed Remote C-H Arylation: Innovative nickel-catalyzed systems can achieve functionalization at positions remote from an initial functional group. acs.org By using an alkene tether, a nickel catalyst can "walk" along a carbon chain via isomerization and deliver a functional group to a distant sp³ C-H bond, a strategy that could be adapted for complex benzamide derivatives. acs.org
Regioselectivity in Fused Systems: For more complex benzamide derivatives that are part of a fused heterocyclic system, the inherent electronic properties of the rings dictate the site of functionalization. For example, in 6,5-fused systems, functionalizing the six-membered ring is often more challenging than the five-membered ring, requiring specialized catalytic approaches. nih.gov
These regioselective techniques provide an efficient and atom-economical way to build molecular complexity, avoiding the need for lengthy synthesis of pre-functionalized starting materials. diva-portal.org
Advanced Applications of 2 Methyl N 3 Nitrophenyl Benzamide in Chemical Sciences and Materials
Role as Versatile Synthetic Intermediates and Building Blocks in Organic Synthesis
In organic synthesis, the value of a compound is often determined by its ability to serve as a building block for more complex molecules. 2-methyl-N-(3-nitrophenyl)benzamide is a prime example of such a versatile intermediate. Its chemical architecture, featuring an amide linkage, two aromatic rings, a reactive nitro group, and a methyl substituent, offers multiple sites for chemical modification.
The synthesis of related benzamides, such as N-(2-methyl-5-nitro-phenyl)benzamide, is typically achieved through the benzoylation of a corresponding aniline (B41778)—in this case, 2-methyl-5-nitroaniline. researchgate.net Similarly, the synthesis of N-(3-nitrophenyl)cinnamamide involves reacting 3-nitroaniline (B104315) with cinnamoyl chloride. mdpi.com These established methods underscore the role of such compounds as products of key synthetic steps and as precursors for further chemical transformations. The functional groups on this compound allow for a range of subsequent reactions. The nitro group is particularly significant, as it can be readily reduced to an amino group, which then opens up a vast number of further derivatization possibilities, including diazotization and subsequent coupling reactions or the formation of new amide or sulfonamide bonds. This transformation is fundamental for building complex molecular scaffolds.
The amide bond itself, while generally stable, can be cleaved under specific hydrolytic conditions to yield its constituent carboxylic acid and amine, a reaction that can be strategic in multi-step syntheses. The aromatic rings can undergo electrophilic substitution, although the positions of these substitutions are directed by the existing groups.
Table 1: Synthetic Utility of Functional Groups in this compound
| Functional Group | Potential Reaction Type | Synthetic Outcome |
|---|---|---|
| Nitro Group (-NO₂) | Reduction (e.g., using SnCl₂, H₂/Pd) | Forms an amino group (-NH₂), creating a new site for acylation, alkylation, or diazotization. |
| Amide Linkage (-CONH-) | Hydrolysis (acidic or basic) | Cleavage to 2-methylbenzoic acid and 3-nitroaniline, useful in scaffold deconstruction or modification. |
| Aromatic Rings | Electrophilic/Nucleophilic Aromatic Substitution | Introduction of new functional groups (e.g., halogens, alkyls) to modify electronic properties and steric profile. |
| Methyl Group (-CH₃) | Oxidation | Conversion to a carboxylic acid group, providing another handle for synthesis. |
Exploration in Materials Science and Polymer Chemistry
The unique structural characteristics of this compound make it an intriguing candidate for applications in materials science. Benzamide (B126) derivatives are recognized for their ability to be incorporated into polymers to enhance physical properties like thermal stability and mechanical strength. chemimpex.com The presence of rigid phenyl rings and polar groups (amide and nitro) in this compound can lead to strong intermolecular forces, such as hydrogen bonding and dipole-dipole interactions, within a polymer matrix.
In the field of polymer chemistry, compounds like this compound can be used either as monomers or as additives. The bifunctional nature of the molecule, especially after the reduction of the nitro group to an amine, allows it to be polymerized with other monomers like diacyl chlorides or diepoxides to form high-performance polyamides or epoxy resins. Related benzamides have been noted for their utility in creating specialized polymers and coatings. chemimpex.comontosight.ai The incorporation of this benzamide unit can impart desirable properties such as increased rigidity, higher glass transition temperatures, and improved resistance to chemical degradation. These attributes are highly sought after for applications in the automotive, aerospace, and electronics industries where materials must withstand harsh conditions. chemicalbook.com
When designing new materials, the specific features of this compound can be strategically exploited. The nitro group is a strong electron-withdrawing group, which can be used to tune the electronic and optical properties of a material. This is particularly relevant in the development of organic electronic materials, where charge-transfer characteristics are crucial. ontosight.ai The combination of the electron-donating methyl group and the electron-withdrawing nitro group on separate rings creates a molecular dipole, which could be beneficial for creating materials with specific dielectric properties or for applications in nonlinear optics.
Table 2: Design Considerations for Materials Using this compound
| Structural Feature | Property Contribution | Potential Application |
|---|---|---|
| Rigid Aromatic Rings | Enhances thermal stability and mechanical stiffness. | High-performance composites, engineering plastics. |
| Polar Amide and Nitro Groups | Promotes strong intermolecular hydrogen bonding and dipole interactions, improving chain packing and cohesion. | Specialty fibers, heat-resistant films. |
| Electron-Withdrawing Nitro Group | Modifies electronic properties, potential for charge-transfer complexes. | Organic semiconductors, electro-optical devices. |
| Asymmetric Structure | May lead to piezoelectric or nonlinear optical properties. | Sensors, optical components. |
Research in Agrochemical Development (e.g., as scaffolds for novel agrochemical design)
The benzamide scaffold is a well-established platform in the design of new agrochemicals. ontosight.ai Many commercially successful fungicides and insecticides contain a benzamide core. The compound this compound serves as a valuable scaffold for creating novel agrochemicals due to the ease with which its structure can be diversified. A closely related compound, 2-acetoxy-N-(3-nitrophenyl)benzamide, has been specifically developed and patented for its application as a pesticide, demonstrating the capacity to kill or inhibit pathogenic bacteria affecting crops. nus.edu.sg This highlights the potential of the N-(3-nitrophenyl)benzamide core in agrochemical research.
Researchers can synthesize libraries of derivatives by modifying the functional groups of this compound to screen for biological activity against various plant pathogens or insect pests. The methyl and nitro groups can be systematically altered or replaced to study the structure-activity relationship (SAR) and optimize the compound for potency, selectivity, and environmental stability.
Table 3: Research Findings on Related Benzamides in Agrochemicals
| Related Compound/Scaffold | Research Finding | Implication for this compound |
|---|---|---|
| 2-acetoxy-N-(3-nitrophenyl)benzamide | Patented as a compound that can kill or inhibit pathogenic bacteria on crops. nus.edu.sg | Confirms the utility of the N-(3-nitrophenyl)benzamide scaffold for creating effective pesticides. |
| General Benzamides | Used as intermediates in the synthesis of a wide range of agrochemicals. ontosight.ai | Positions the title compound as a key building block for developing new agrochemical products. |
Use in Biochemical Research for Mechanistic Investigations of Molecular Interactions
In biochemical and medicinal chemistry research, small molecules are essential tools for investigating the function of proteins and enzymes. Nitro-substituted benzamides have been synthesized and evaluated for a range of biological activities, indicating their ability to interact with biological targets. For example, various nitro benzamide derivatives have been studied for their anti-inflammatory potential by inhibiting nitric oxide production. researchgate.netnih.gov Other complex benzamide derivatives have been investigated as potential antidiabetic agents by inhibiting enzymes like α-glucosidase. nih.gov
The compound this compound can serve as a parent structure or a molecular probe in such studies. By observing how it binds to a specific enzyme or receptor, researchers can gain insight into the molecular interactions that govern biological processes. The different parts of the molecule—the methyl-substituted ring, the nitro-substituted ring, and the central amide linker—can be systematically modified. This allows for detailed SAR studies to understand which parts of the molecule are crucial for binding and activity. For instance, the nitro group can act as a hydrogen bond acceptor, while the phenyl rings can engage in hydrophobic or π-stacking interactions within a protein's active site. nih.gov These investigations are fundamental to the rational design of more potent and selective therapeutic agents.
Table 4: Potential Molecular Interactions for Biochemical Probing
| Molecular Moiety | Potential Interaction with Biological Target (e.g., Enzyme Active Site) | Research Application |
|---|---|---|
| N-H of Amide | Hydrogen bond donor. | Investigating the key binding motifs of enzyme inhibitors. |
| C=O of Amide | Hydrogen bond acceptor. | |
| Nitro Group (-NO₂) | Hydrogen bond acceptor; polar interactions. nih.gov | Probing polar pockets and understanding the role of electron-withdrawing groups in binding affinity. |
| Phenyl Rings | Hydrophobic interactions; π-π stacking. | Mapping hydrophobic regions of a binding site. |
| Methyl Group (-CH₃) | Van der Waals / hydrophobic interactions. | Studying the effect of steric bulk on binding and selectivity. |
Future Research Directions and Unexplored Avenues for 2 Methyl N 3 Nitrophenyl Benzamide
Development of Novel and Sustainable Synthetic Methodologies
The current synthesis of 2-methyl-N-(3-nitrophenyl)benzamide typically follows traditional amidation methods. Future research should prioritize the development of more efficient, cost-effective, and environmentally benign synthetic strategies.
Key areas of focus should include:
Green Chemistry Approaches: Exploring syntheses that utilize greener solvents (e.g., water, supercritical fluids), minimize waste generation, and employ catalysts that are renewable and non-toxic. nih.gov An example would be a one-pot synthesis from readily available precursors, reducing the need for intermediate isolation and purification steps.
Catalytic Systems: Investigating novel catalytic systems, such as those based on earth-abundant metals or even metal-free catalysts, to improve reaction yields and selectivity under milder conditions. rsc.org The use of heterogeneous catalysts could also simplify product purification and catalyst recycling.
Flow Chemistry: Adapting the synthesis to continuous flow reactors could offer significant advantages in terms of scalability, safety, and process control. nih.gov
Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources have the potential to dramatically reduce reaction times and improve yields for the synthesis of benzamide (B126) derivatives. researchgate.net
A comparative table of potential synthetic methodologies is presented below:
| Methodology | Potential Advantages for this compound Synthesis |
| Green Chemistry | Reduced environmental impact, use of renewable resources, inherent safety. nih.gov |
| Novel Catalysis | Higher efficiency, lower costs, milder reaction conditions, easier product separation. rsc.org |
| Flow Chemistry | Enhanced safety, improved scalability, precise process control, potential for automation. nih.gov |
| Microwave/Ultrasound | Accelerated reaction rates, increased yields, potential for solvent-free reactions. researchgate.net |
In-Depth Mechanistic Studies of Chemical Reactions and Transformations
A thorough understanding of the reaction mechanisms governing the formation and potential transformations of this compound is crucial for optimizing its synthesis and predicting its reactivity.
Future mechanistic studies could involve:
Computational Modeling: Employing density functional theory (DFT) and other computational methods to elucidate the transition states and reaction pathways involved in its synthesis. nih.gov This can provide insights into the role of catalysts and substituents on the reaction kinetics and thermodynamics.
Kinetic Studies: Performing detailed kinetic analyses of the amidation reaction to determine the rate-determining steps and the influence of various reaction parameters.
Isotope Labeling Studies: Using isotopically labeled reactants to trace the fate of atoms throughout the reaction, providing definitive evidence for proposed mechanisms.
Byproduct Analysis: A comprehensive characterization of any byproducts formed during the synthesis can offer valuable clues about competing reaction pathways.
Exploration of Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
The ability to monitor the synthesis of this compound in real-time would enable precise control over the reaction and facilitate optimization. Future research should explore the application of advanced spectroscopic techniques for this purpose.
Potential techniques include:
In-situ FTIR and Raman Spectroscopy: These techniques can provide real-time information on the concentration of reactants, intermediates, and the final product, allowing for the precise determination of reaction endpoints. researchgate.net
Process Analytical Technology (PAT): Integrating various spectroscopic and analytical techniques into the manufacturing process to ensure quality and consistency. uts.edu.au
Fiber-Optic Probes: The use of fiber-optic probes would allow for non-invasive, in-situ monitoring of reactions in harsh environments or in flow reactors.
| Spectroscopic Probe | Information Gained for Reaction Monitoring |
| In-situ FTIR/Raman | Real-time concentration profiles of reactants, intermediates, and product. |
| Process Analytical Technology (PAT) | Continuous monitoring of critical process parameters and quality attributes. uts.edu.au |
| Fiber-Optic Probes | Non-invasive, in-situ analysis in diverse reaction setups. |
Integration of Machine Learning and Artificial Intelligence in Benzamide Design and Discovery
Future research directions include:
Predictive Modeling: Developing ML models to predict the reaction outcomes (e.g., yield, selectivity) for the synthesis of this compound under various conditions, thereby accelerating reaction optimization. digitellinc.compku.edu.cn
De Novo Design: Utilizing generative AI models to design novel analogs of this compound with potentially enhanced properties for specific applications.
Retrosynthesis Prediction: Employing AI-powered retrosynthesis tools to identify novel and efficient synthetic routes to the target molecule and its derivatives.
Expanding Applications in Emerging Materials Technologies and Chemical Processes
While the current applications of this compound are not well-defined, its chemical structure suggests potential for use in various advanced materials and processes. Benzamides, in general, are recognized as valuable building blocks in materials science. ontosight.aisolubilityofthings.com
Unexplored avenues for application include:
Polymer Science: Investigating the incorporation of this compound as a monomer or an additive in polymers to modify their thermal, mechanical, or optical properties. The presence of the nitro group could be particularly interesting for creating materials with specific electronic or optical characteristics.
Organic Electronics: Exploring its potential as a component in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs), where tailored electronic properties are essential.
Supramolecular Chemistry: The amide and nitro functionalities provide sites for hydrogen bonding and other non-covalent interactions, making it a candidate for the design of self-assembling supramolecular structures with unique functions.
Precursor for Heterocyclic Synthesis: The functional groups present in this compound could be chemically transformed to synthesize novel heterocyclic compounds, which are a cornerstone of medicinal chemistry and materials science. nih.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
